1-Phenyl-2-buten-1-one
Overview
Description
Preparation Methods
1-Phenyl-2-buten-1-one can be synthesized through several methods, including aldol condensation and Claisen condensation . One common synthetic route involves the aldol condensation of acetophenone with acetaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 1-phenyl-2-butanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and sodium borohydride . Major products formed from these reactions include benzoic acid derivatives, 1-phenyl-2-butanol, and various substituted phenyl derivatives .
Scientific Research Applications
1-Phenyl-2-buten-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzoic acid derivatives . In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols . The compound’s reactivity is influenced by the presence of the phenyl and carbonyl groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
1-Phenyl-2-buten-1-one can be compared with similar compounds such as:
2-Butenophenone: Similar in structure but differs in the position of the double bond.
Phenyl propenyl ketone: Another related compound with a similar carbonyl group but different alkyl chain length.
The uniqueness of this compound lies in its specific reactivity and the range of products it can form through various chemical reactions .
Properties
IUPAC Name |
1-phenylbut-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870559 | |
Record name | 2-Buten-1-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-41-0 | |
Record name | 1-Phenyl-2-buten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Buten-1-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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